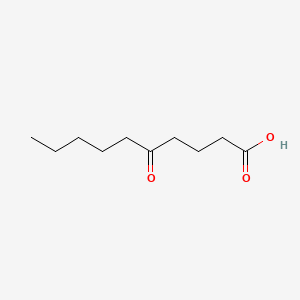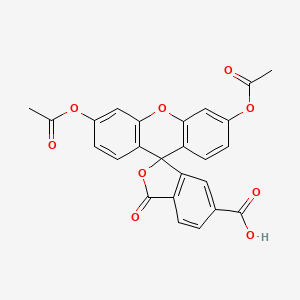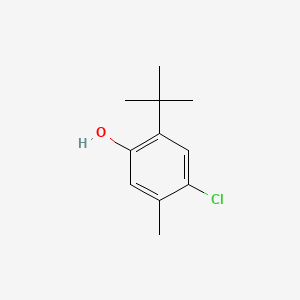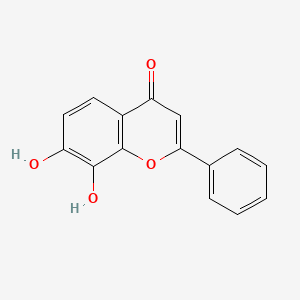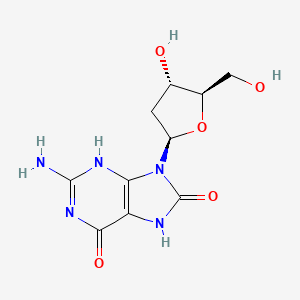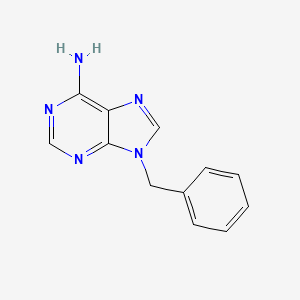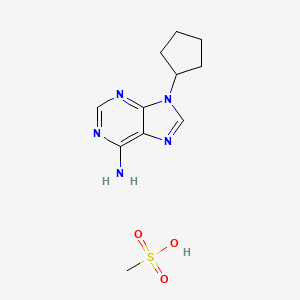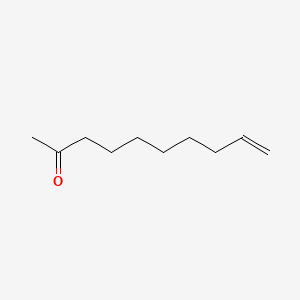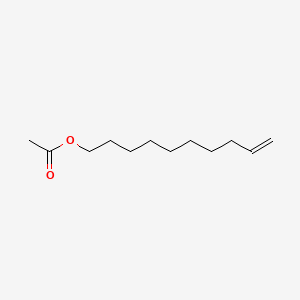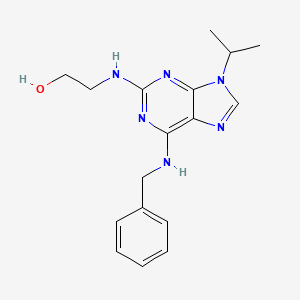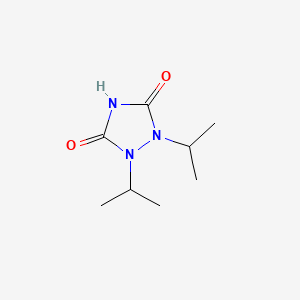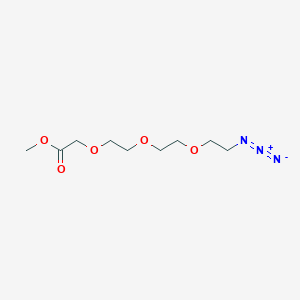
Azido-PEG3-CH2CO2Me
Descripción general
Descripción
Azido-PEG3-CH2CO2Me, also known as Azido-PEG3-methyl ester, is a compound that contains an azide group and a methyl ester group linked through a polyethylene glycol (PEG) chain. This compound is widely used in click chemistry due to its azide functionality, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The PEG spacer enhances its solubility in aqueous media, making it a valuable tool in various scientific applications .
Aplicaciones Científicas De Investigación
Azido-PEG3-CH2CO2Me has a wide range of applications in scientific research, including:
Mecanismo De Acción
Target of Action
Azido-PEG3-CH2CO2Me is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
This compound contains an azide group that enables Click Chemistry . Click Chemistry refers to a group of reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high product yields . In the context of this compound, it can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. When this compound is used to create a PROTAC, the PROTAC molecule binds to the target protein and an E3 ubiquitin ligase. This tripartite interaction leads to the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of this compound, when used in the synthesis of PROTACs, is the degradation of the target protein . This can lead to the modulation of cellular processes that the target protein is involved in, potentially leading to therapeutic effects depending on the specific target.
Análisis Bioquímico
Biochemical Properties
Azido-PEG3-CH2CO2Me is a polyethylene glycol (PEG)-based PROTAC linker. It can be used in the synthesis of a series of PROTACs. The azide group enables Click Chemistry , a powerful tool for creating covalent bonds between molecules .
Cellular Effects
, which can be used to modify cellular proteins and study their function.
Molecular Mechanism
This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is often used in the synthesis of PROTACs.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. , which can be used to create stable covalent bonds between molecules.
Metabolic Pathways
The azide group enables Click Chemistry , which can be used to modify biomolecules and study their metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azido-PEG3-CH2CO2Me is typically synthesized through a multi-step process involving the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the PEG chain.
Esterification: The final step involves the esterification of the PEG-azide intermediate with methanol to form the methyl ester group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in stainless steel reactors with precise temperature and pressure control .
Análisis De Reacciones Químicas
Types of Reactions
Azido-PEG3-CH2CO2Me undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group readily participates in CuAAC reactions with alkynes to form triazoles.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) without the need for a copper catalyst.
Common Reagents and Conditions
Copper-Catalyzed Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts in CuAAC reactions.
Strain-Promoted Reactions: DBCO or BCN derivatives are used in SPAAC reactions.
Major Products Formed
Triazoles: The primary products formed from CuAAC reactions are 1,2,3-triazoles.
Cycloadducts: SPAAC reactions yield cycloadducts with high specificity and efficiency.
Comparación Con Compuestos Similares
Similar Compounds
Azido-PEG4-CH2CO2Me: Similar to Azido-PEG3-CH2CO2Me but with an additional ethylene glycol unit, providing increased solubility and flexibility.
Azido-PEG2-CH2CO2Me: Contains one less ethylene glycol unit, resulting in slightly lower solubility and flexibility compared to this compound.
Uniqueness
This compound is unique due to its balanced properties of solubility, flexibility, and reactivity. The PEG3 spacer provides an optimal balance between hydrophilicity and molecular size, making it suitable for a wide range of applications in chemistry, biology, and medicine .
Propiedades
IUPAC Name |
methyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O5/c1-14-9(13)8-17-7-6-16-5-4-15-3-2-11-12-10/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDSMTUGTPBTDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



